![molecular formula C19H23N7 B2961543 4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine CAS No. 2201395-99-3](/img/structure/B2961543.png)
4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine
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Overview
Description
The compound “4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The PP derivatives synthesis has been widely studied; thus, various reviews related to the obtention and later derivatization steps have been described in the literature .Physical And Chemical Properties Analysis
A family of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology and their tunable photophysical properties .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound can serve as a scaffold for synthesizing various heterocyclic compounds due to its complex structure that includes multiple rings. The presence of pyrazolo[1,5-a]pyrazine and pyrrolo[3,4-c]pyrrole units makes it a versatile precursor for creating new molecules with potential biological activity .
Development of Fluorophores
The structural features of this compound suggest it could be modified to develop new fluorophores. Fluorophores are crucial in bioimaging and diagnostics, and the pyrazolo[1,5-a]pyrimidine moiety is known to contribute to the fluorescent properties of molecules .
Anticancer Research
Compounds with pyrazolo[1,5-a]pyrimidine structures have been explored for their anticancer properties. This particular compound, with its unique substituents, could be a candidate for in vitro anticancer screening to determine its efficacy against various cancer cell lines .
Phosphoinositide-3 Kinase Inhibition
The related structural analogs of this compound have been used as inhibitors of phosphoinositide-3 kinase, which is an enzyme involved in cell growth and survival. This suggests potential applications in the treatment of diseases where PI3K is dysregulated .
Chemokine Receptor Antagonism
Chemokine receptors are involved in the immune response and inflammation. Derivatives of this compound could be synthesized to act as antagonists of chemokine receptors, which may have therapeutic applications in inflammatory diseases .
Modulation of Sirtuins
Sirtuins are a family of proteins that play a role in aging and metabolism. Compounds derived from this molecule could be designed to modulate the activity of sirtuins, thereby contributing to research on aging and metabolic disorders .
Integrated Stress Response Pathway
The integrated stress response (ISR) pathway is significant in the treatment of various diseases, including metabolic and oncological conditions. This compound could be modified to create modulators of the ISR pathway, offering a new approach to disease treatment .
Synthetic Methodology Development
Given the complexity of this compound, it presents an opportunity for developing new synthetic methodologies. Researchers could explore novel catalytic systems or reaction conditions to efficiently construct this and related molecules .
Mechanism of Action
Target of Action
Related compounds such as imidazo[1,2-a]pyrazine-8-carboxylates are known to inhibit phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases, as well as modulate sirtuins .
Mode of Action
For instance, related compounds have been shown to inhibit key enzymes and modulate cellular pathways .
Biochemical Pathways
Related compounds have been shown to affect pathways involving phosphoinositide-3 kinase, p-38 kinase, and matrix metalloproteases . These pathways play crucial roles in cellular signaling, inflammation, and tissue remodeling.
Result of Action
Related compounds have been shown to inhibit key enzymes and modulate cellular pathways, leading to changes in cellular function .
properties
IUPAC Name |
4-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-methylpyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7/c1-12-6-17-19(20-4-5-26(17)23-12)25-9-15-7-24(8-16(15)10-25)18-13(2)14(3)21-11-22-18/h4-6,11,15-16H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIJBJQPFQBJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3CC4CN(CC4C3)C5=NC=NC(=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-6-(5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine |
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